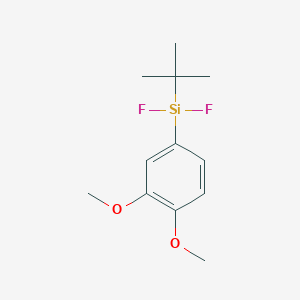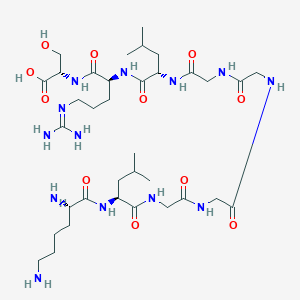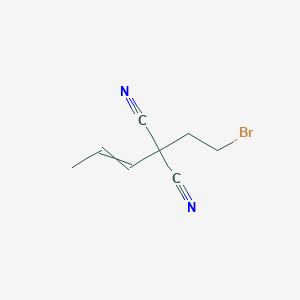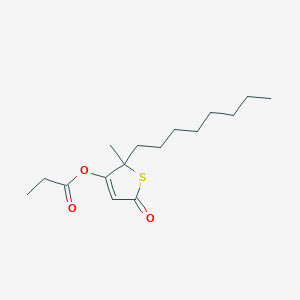![molecular formula C13H17IO B12589170 Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- CAS No. 651057-18-0](/img/structure/B12589170.png)
Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- is a chemical compound that belongs to the class of organic compounds known as furans. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This specific compound is notable for its unique structure, which includes an iodine atom and a phenylpropyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the furan ring, which can be derived from furfural or other furan derivatives.
Phenylpropyl Group Addition: The phenylpropyl group is introduced through a series of reactions, including alkylation and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification: Employing purification techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Nucleophiles: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce deiodinated compounds.
Aplicaciones Científicas De Investigación
Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The iodine atom and phenylpropyl group play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Furan: The parent compound with a simpler structure.
Tetrahydrofuran: A related compound with a saturated furan ring.
Phenylpropyl Furan: A compound with a similar phenylpropyl group but lacking the iodine atom.
Uniqueness
Furan, tetrahydro-2-[(1S)-1-iodo-3-phenylpropyl]-, (2S)- is unique due to the presence of the iodine atom and the specific stereochemistry of the phenylpropyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
651057-18-0 |
|---|---|
Fórmula molecular |
C13H17IO |
Peso molecular |
316.18 g/mol |
Nombre IUPAC |
(2S)-2-[(1S)-1-iodo-3-phenylpropyl]oxolane |
InChI |
InChI=1S/C13H17IO/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2/t12-,13-/m0/s1 |
Clave InChI |
OUQDICUAJNFWSV-STQMWFEESA-N |
SMILES isomérico |
C1C[C@H](OC1)[C@H](CCC2=CC=CC=C2)I |
SMILES canónico |
C1CC(OC1)C(CCC2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
![1,6-Diphenyl-1,6-bis[2-(phenylethynyl)phenyl]hexa-2,4-diyne-1,6-diol](/img/structure/B12589096.png)


![2-{[(6-Bromohexyl)oxy]methyl}-2-methylpropane-1,3-diol](/img/structure/B12589110.png)

![1-Pentanol, 5-[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B12589119.png)


![4-[(1R)-4-methylcyclohex-3-en-1-yl]pent-1-en-3-one](/img/structure/B12589155.png)

![5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B12589163.png)
![Benzaldehyde, 4-[(3,5,6-trichloro-2-pyridinyl)oxy]-](/img/structure/B12589165.png)
